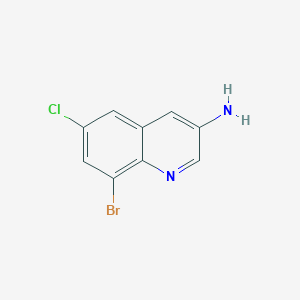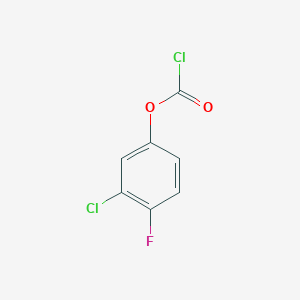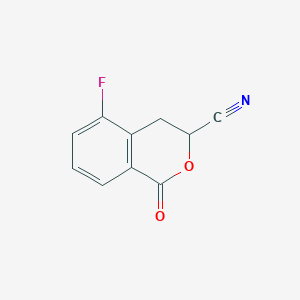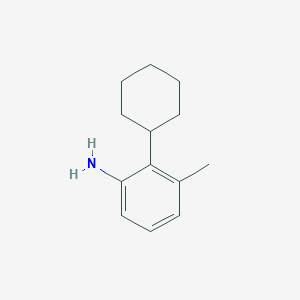
1-(3-Aminopiperidin-1-yl)-2,3-dimethylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Aminopiperidin-1-yl)-2,3-dimethylbutan-1-one is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their presence in various drugs and their biological activities .
Métodos De Preparación
The synthesis of 1-(3-Aminopiperidin-1-yl)-2,3-dimethylbutan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-aminopiperidine with 2,3-dimethylbutan-1-one under specific reaction conditions. The process typically requires a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods often involve optimizing these conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
1-(3-Aminopiperidin-1-yl)-2,3-dimethylbutan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(3-Aminopiperidin-1-yl)-2,3-dimethylbutan-1-one has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of more complex molecules. In biology and medicine, it is studied for its potential pharmacological properties, including anticancer and antimicrobial activities . The compound’s ability to interact with specific molecular targets makes it a valuable tool in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 1-(3-Aminopiperidin-1-yl)-2,3-dimethylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved in its action depend on the specific biological context and the targets it interacts with.
Comparación Con Compuestos Similares
1-(3-Aminopiperidin-1-yl)-2,3-dimethylbutan-1-one can be compared with other piperidine derivatives, such as 8-(3-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methylquinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356) . While both compounds contain the piperidine moiety, they differ in their additional functional groups and overall structure, which can influence their biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Propiedades
Fórmula molecular |
C11H22N2O |
|---|---|
Peso molecular |
198.31 g/mol |
Nombre IUPAC |
1-(3-aminopiperidin-1-yl)-2,3-dimethylbutan-1-one |
InChI |
InChI=1S/C11H22N2O/c1-8(2)9(3)11(14)13-6-4-5-10(12)7-13/h8-10H,4-7,12H2,1-3H3 |
Clave InChI |
IYRZNUYJSHNKBA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)C(=O)N1CCCC(C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methyl-2-(3-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13207215.png)

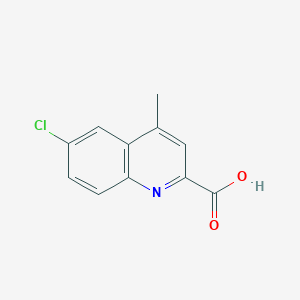
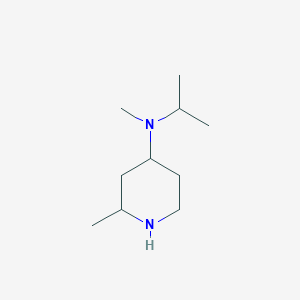
![4-(4-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13207257.png)
![[5-(Difluoromethyl)-1,3,4-thiadiazol-2-yl]methanol](/img/structure/B13207267.png)

![1-(3-Methylphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13207279.png)
